Arjungenin

Description

farnesoid X receptor protein agonist

Properties

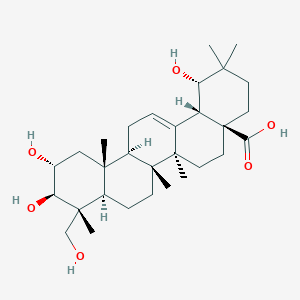

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-NWCCWSSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318344 | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-25-4 | |

| Record name | Arjungenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARJUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Activity of Arjungenin from Terminalia arjuna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjungenin, a pentacyclic triterpenoid, is a significant bioactive constituent of Terminalia arjuna, a plant revered in traditional Ayurvedic medicine for its cardioprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the seminal work that led to its identification and elucidates various experimental protocols for its extraction and purification. Furthermore, this guide summarizes the current understanding of this compound's impact on cellular signaling pathways, particularly in the contexts of apoptosis and inflammation, highlighting its potential as a therapeutic agent. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.

Discovery and Initial Characterization

This compound was first isolated and its structure elucidated in 1976 by Honda, Murae, Tsuyuki, Takahashi, and Sawai.[1][2] In their pioneering work on the constituents of the bark of Terminalia arjuna, they identified a new sapogenin which they named this compound.[2] Through a series of chemical and spectroscopic analyses, they determined its structure to be 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid.[1][2]

The initial characterization involved elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[2] The molecular formula was established as C₃₀H₄₈O₆.[2] Key spectroscopic data that contributed to the structural elucidation are summarized below.

Table 1: Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Observed Features | Reference |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) consistent with the proposed molecular formula. Characteristic fragmentation patterns of the olean-12-ene skeleton. | [2] |

| Proton NMR (¹H-NMR) Spectroscopy | Signals corresponding to methyl groups, protons attached to hydroxyl-bearing carbons, and an olefinic proton, which are characteristic of the triterpenoid structure. | [2] |

| Carbon-13 NMR (¹³C-NMR) Spectroscopy | Resonances confirming the presence of 30 carbon atoms and providing information about the chemical environment of each carbon, further supporting the proposed structure. | [3] |

Extraction and Isolation Protocols

The isolation of this compound from the bark of Terminalia arjuna involves a multi-step process that typically includes extraction with organic solvents followed by chromatographic separation. Various methods have been reported, with variations in the solvents and chromatographic techniques used, leading to different yields of the final compound.

General Experimental Workflow

The general workflow for the isolation of this compound is depicted in the following diagram.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

Below are detailed protocols adapted from various research publications.

Protocol 1: Methanol Extraction followed by Column Chromatography (Adapted from Honda et al., 1976) [2]

-

Extraction: The dried and powdered bark of Terminalia arjuna is exhaustively extracted with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The residue is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Monitoring and Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing the presence of this compound are combined, concentrated, and further purified by crystallization to yield pure this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) (Adapted from Bharti et al., 2021) [4]

-

Pre-leaching: 200 mg of powdered bark is mixed with 20 ml of ethyl acetate and kept for 10 minutes for pre-soaking.

-

Microwave Extraction: The mixture is subjected to microwave irradiation at 600W for five minutes at 65°C.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure at 40°C.

-

Purification: The resulting residue can be further purified using chromatographic techniques as described in Protocol 1.

Quantitative Data on Extraction Yields

The yield of this compound and related triterpenoids can vary significantly depending on the extraction method and the geographical source of the plant material.

Table 2: Reported Yields of this compound and Related Triterpenoids from Terminalia arjuna Bark

| Extraction Method | Solvent(s) | Compound | Yield (% w/w) | Reference |

| Cold Extraction & Column Chromatography | Methanol | Arjunic Acid | ~0.020 | [5] |

| Soxhlet Extraction | Ethanol | Total Ethanolic Extract | 4.84 | [6] |

| Soxhlet Extraction | Hydroethanolic (1:1) | Total Hydroethanolic Extract | 8.1 | [6] |

| Soxhlet Extraction | Aqueous | Total Aqueous Extract | 5.4 | [6] |

| Modified Extraction with CMC | Not specified | This compound | 0.324 | [7] |

| Modified Extraction with CMC | Not specified | Arjunolic Acid | 0.524 | [7] |

| Ethanolic Extraction | Ethanol | Individual Fraction | 23.6 | [8] |

| Methanolic Extraction | Methanol | Serial Fraction | 22.23 | [8] |

Biological Activity and Modulation of Signaling Pathways

This compound, along with other constituents of Terminalia arjuna, has been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. While much of the research has focused on the crude extracts of the plant, several studies have begun to elucidate the specific molecular mechanisms of its isolated compounds, including this compound.

Apoptosis Induction in Cancer Cells

Studies on Terminalia arjuna extracts have demonstrated the induction of apoptosis in cancer cell lines. This process is often mediated by the modulation of key signaling pathways that regulate cell death. This compound, as a major bioactive component, is believed to contribute significantly to this activity. The ethanolic extract of T. arjuna has been shown to induce apoptosis in human hepatoma (HepG2) cells through the accumulation of p53 and the activation of caspase-3.[9]

The following diagram illustrates the proposed apoptotic signaling pathway influenced by Terminalia arjuna constituents, including this compound.

Caption: Proposed apoptotic signaling pathway modulated by this compound.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of natural compounds are often attributed to their ability to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's modulation of these pathways is still emerging, the known anti-inflammatory effects of Terminalia arjuna suggest the involvement of its bioactive constituents in these processes.

The diagram below represents a generalized model of how a natural compound like this compound could modulate the NF-κB signaling pathway to exert anti-inflammatory effects.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a key bioactive triterpenoid from Terminalia arjuna, holds significant promise for therapeutic applications, particularly in the fields of oncology and inflammation. The foundational work on its discovery and characterization has paved the way for more detailed investigations into its biological activities. While current research provides compelling evidence for its role in inducing apoptosis and potentially modulating inflammatory pathways, further studies are warranted to fully elucidate its molecular targets and mechanisms of action. Future research should focus on in-depth studies of isolated this compound to confirm its direct effects on signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Such investigations will be crucial for the development of this compound as a novel therapeutic agent and for the standardization of Terminalia arjuna extracts for clinical use. The detailed protocols and data presented in this guide aim to provide a solid foundation for these future research endeavors.

References

- 1. This compound, arjunglucoside I, and arjunglucoside II. A new triterpene and new triterpene glucosides from Terminalia arjuna. | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. BR112019027336A2 - process for the preparation of standardized arjunoglycoside composition of the terminalia arjuna bark - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. US7435433B2 - Process for the isolation of oleane compounds isolated from the bark of arjun tree terminalia arjuna (Roxb.) - Google Patents [patents.google.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arjungenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjungenin, a naturally occurring oleanane-type triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Predominantly isolated from the bark of Terminalia arjuna, this compound has demonstrated potential therapeutic applications, including anticancer and cardioprotective effects. A comprehensive understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing novel therapeutic agents. This technical guide provides a detailed overview of the structural features of this compound, supported by a compilation of spectroscopic data and a thorough description of its isolation and characterization. Furthermore, a key signaling pathway associated with its anticancer activity is visualized to provide a deeper insight into its biological function.

Chemical Structure and Stereochemistry

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Its systematic IUPAC name is (2α,3β,19α,23)-2,3,19,23-tetrahydroxyolean-12-en-28-oic acid. The chemical formula for this compound is C₃₀H₄₈O₆, with a molecular weight of 504.7 g/mol .[1] The core structure consists of a five-ring system with a carboxylic acid group at C-28 and hydroxyl groups at positions C-2, C-3, C-19, and C-23. A double bond is present between C-12 and C-13.

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional conformation and, consequently, its biological activity. The specific stereochemical configuration is denoted in its IUPAC name, indicating the spatial orientation of the substituents on the oleanane skeleton.

Key Stereochemical Features:

-

Hydroxyl Groups: The hydroxyl groups at C-2 and C-19 are in the α-configuration (oriented below the plane of the ring system), while the hydroxyl group at C-3 is in the β-configuration (oriented above the plane).

-

Ring Junctions: The intricate fusion of the five rings creates a rigid, three-dimensional structure that is crucial for its interaction with biological targets.

Spectroscopic Data for Structural Elucidation

The structural and stereochemical assignment of this compound is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-12 | 5.52 | s |

| H-2, H-3, H-19, H-23 | 4.15 | m |

| -CH₂- | 3.59 | s |

| -CH- | 3.76 | s |

| Methyl Protons | 2.09 | s |

| Methyl Protons | 1.19 | s |

| Methyl Protons | 1.08 | s |

Data obtained from pyridine-d₅ solvent.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete, unambiguously assigned ¹³C NMR dataset for this compound is not consistently reported across the literature. However, characteristic signals for oleanane-type triterpenoids are consistently observed. Key expected signals include those for the C-12 and C-13 olefinic carbons, the C-28 carboxylic acid carbon, and the carbons bearing hydroxyl groups (C-2, C-3, C-19, and C-23).

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretching (hydroxyl groups) |

| 1690 | C=O stretching (carboxylic acid) |

| 1630 | C=C stretching (alkene) |

Data obtained from KBr pellet.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 504 | [M]⁺ (Molecular ion) |

| 486 | [M - H₂O]⁺ |

| 468 | [M - 2H₂O]⁺ |

| 264 | Retro-Diels-Alder fragmentation fragment |

| 246 | Subsequent fragmentation ion |

| 231 | Subsequent fragmentation ion |

| 201 | Base peak, subsequent fragmentation ion |

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 504.[2] A key fragmentation pattern observed for olean-12-ene derivatives is a retro-Diels-Alder cleavage of the C-ring, which for this compound results in a characteristic peak at m/z 264, indicating the presence of a hydroxyl group in the D/E ring system.[2]

Experimental Protocols: Isolation and Purification of this compound

This compound is primarily isolated from the bark of the Terminalia arjuna tree. The following protocol is a synthesized representation of methodologies described in the literature.

1. Plant Material Collection and Preparation:

-

Collect the bark of Terminalia arjuna.

-

Air-dry the bark in the shade to prevent the degradation of phytochemicals.

-

Grind the dried bark into a coarse powder to increase the surface area for extraction.

2. Defatting of the Plant Material:

-

To remove nonpolar constituents like fats and waxes, soak the powdered bark in a nonpolar solvent such as petroleum ether or hexane.

-

Perform this extraction at room temperature, typically for 24 hours, with occasional stirring.

-

Filter the mixture and discard the solvent. Repeat this step two to three times to ensure complete defatting.

-

Air-dry the defatted plant material.

3. Extraction of Triterpenoids:

-

Extract the defatted bark powder with a polar solvent. A mixture of ethanol and water (e.g., 90:10) or methanol is commonly used.

-

The extraction is typically carried out overnight at room temperature with continuous stirring. This process is usually repeated three times to maximize the yield.

-

Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.

4. Fractionation of the Crude Extract:

-

Dissolve the concentrated crude extract in water.

-

Perform liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

5. Chromatographic Purification:

-

Concentrate the ethyl acetate fraction to dryness.

-

Subject the dried residue to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol. A common gradient system is chloroform-methanol (e.g., starting from 100:0 and gradually increasing to 90:10).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions containing the compound with the same Rf value as a standard this compound sample.

-

Further purify the combined fractions by repeated column chromatography or preparative TLC if necessary.

6. Crystallization and Characterization:

-

Crystallize the purified this compound from a suitable solvent system, such as aqueous methanol, to obtain a pure crystalline solid.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, IR, MS) and by comparing the data with reported values.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant anticancer activity. One of the key mechanisms underlying this effect is the induction of apoptosis (programmed cell death) in cancer cells. Studies on human hepatoma (HepG2) cells have shown that extracts of Terminalia arjuna, rich in compounds like this compound, can trigger apoptosis through a pathway involving the tumor suppressor protein p53 and the executioner caspase, caspase-3.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

This pathway highlights that this compound treatment leads to an accumulation of the p53 protein.[3] Elevated p53 levels can, in turn, trigger the activation of the caspase cascade. Specifically, it promotes the cleavage of inactive pro-caspase-3 into its active form, caspase-3.[3] Active caspase-3 is a key executioner enzyme that orchestrates the biochemical events leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cancer cell death.

Conclusion

This compound possesses a well-defined chemical structure and stereochemistry that are fundamental to its biological activities. The combination of spectroscopic techniques has been instrumental in its characterization. The detailed isolation protocols provide a roadmap for obtaining this valuable natural product for further research and development. The elucidation of its role in inducing apoptosis via the p53-caspase-3 signaling pathway offers a promising avenue for the development of novel anticancer therapies. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating a deeper understanding and exploration of this compound's therapeutic potential.

References

Physical and chemical properties of Arjungenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjungenin is a naturally occurring triterpenoid saponin predominantly isolated from the bark of Terminalia arjuna, a medicinal plant with a long history of use in traditional Ayurvedic medicine for cardiovascular ailments. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and evaluation of its biological activities. Furthermore, this guide visualizes key signaling pathways associated with this compound's therapeutic effects, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a pentacyclic triterpenoid belonging to the oleanane series. Its chemical structure and fundamental properties are summarized below.

General and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₆ | |

| Molecular Weight | 504.7 g/mol | |

| CAS Number | 58880-25-4 | |

| Appearance | White solid/powder | |

| Melting Point | 293-294 °C (decomposes) | |

| UV-Vis Absorption | Aqueous extracts of Terminalia arjuna show absorption peaks around 290 nm and 320 nm. |

Solubility

| Solvent | Solubility | Notes | Reference |

| DMSO | 45 mg/mL (89.2 mM) | Sonication is recommended for dissolution. | |

| Methanol | Soluble | Freely soluble. | |

| Ethanol | Soluble | ||

| Pyridine | Soluble | ||

| Water | Insoluble | ||

| Hexane | Insoluble |

Spectral Data

A complete, unambiguously assigned NMR spectral data table for this compound is not consistently available across the literature. The following represents a compilation of reported data. Researchers should perform their own spectral analysis for confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 | -OH (hydroxyl) stretching |

| 1690 | C=O (carbonyl) stretching of a carboxylic acid |

| 1630 | C=C (alkene) stretching |

Mass Spectrometry (MS): Mass spectral analysis of this compound shows a molecular ion peak (M+) at m/e 504, consistent with its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR data have been reported for this compound and its derivatives, often in pyridine-d₅ or CDCl₃. The chemical shifts and coupling constants are crucial for the structural elucidation and confirmation of the oleanane skeleton and the stereochemistry of the various substituents. While a definitive and complete assigned list is not readily available in a single source, partial data suggests the presence of characteristic signals for the triterpenoid backbone, including methyl groups, olefinic protons, and carbons bearing hydroxyl groups.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Terminalia arjuna

This protocol is a synthesized methodology based on various reported procedures for the extraction and purification of triterpenoids from Terminalia arjuna bark.

Materials and Reagents:

-

Dried and powdered bark of Terminalia arjuna

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel (for column chromatography, 60-120 mesh)

-

Pre-coated TLC plates (silica gel 60 F₂₅₄)

-

Vanillin-sulfuric acid spray reagent

Procedure:

-

Extraction:

-

Pack the powdered bark of Terminalia arjuna into a Soxhlet apparatus.

-

Extract the material with methanol for approximately 48-72 hours or until the solvent running through the siphon is colorless.

-

-

Concentration:

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate them to dryness to yield an ethyl acetate fraction enriched with triterpenoids.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry packing method with chloroform.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

-

Gradient Elution:

-

Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

-

-

TLC Monitoring:

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Use a suitable solvent system (e.g., chloroform:methanol, 9:1) for TLC development.

-

Visualize the spots by spraying the TLC plates with vanillin-sulfuric acid reagent and heating. This compound will appear as a characteristic colored spot.

-

-

Pooling and Crystallization:

-

Pool the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample.

-

Concentrate the pooled fractions and allow the residue to crystallize from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

-

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.

Materials and Reagents:

-

Human liver microsomes (pooled)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing human liver microsomes, the specific CYP probe substrate, and potassium phosphate buffer.

-

Add this compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor for each CYP isoform.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

-

Reaction Initiation and Incubation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37 °C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

-

-

Sample Preparation and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each this compound concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.

-

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cell line, such as Caco-2 human colon adenocarcinoma cells.

Materials and Reagents:

-

Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Caco-2 cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (prepared by serial dilution in cell culture medium). Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and metabolic regulatory effects. The following diagrams illustrate the putative signaling pathways involved.

Anti-inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by modulating the production of pro-inflammatory mediators. This may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the regulation of inflammatory cytokine production.

Farnesoid X Receptor (FXR) Agonist Signaling Pathway

In-silico studies have suggested that this compound may act as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR can lead to a cascade of downstream effects that contribute to metabolic homeostasis.

Conclusion

This compound stands out as a promising bioactive compound with a well-defined chemical structure and a spectrum of interesting biological activities. The data and protocols presented in this technical guide are intended to facilitate further research into its therapeutic potential. The provided methodologies for isolation, characterization, and bio-evaluation, along with the visualized signaling pathways, offer a solid foundation for scientists and drug development professionals to explore the full potential of this compound in modern medicine. Further investigations are warranted to fully elucidate its mechanisms of action and to validate its efficacy and safety in preclinical and clinical settings.

Arjungenin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjungenin is a highly oxygenated oleanane-type pentacyclic triterpenoid predominantly found in the bark of Terminalia arjuna, a medicinal plant revered in traditional Indian medicine for its cardioprotective properties.[1] Triterpenoids, including this compound and its precursors like arjunic acid and arjunolic acid, are synthesized via the isoprenoid pathway and are responsible for many of the therapeutic effects attributed to the plant.[2] Understanding the biosynthetic pathway of this compound is critical for its sustainable production through metabolic engineering and synthetic biology approaches, offering a viable alternative to extraction from natural sources.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and the genes identified to date. It includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and graphical representations of the core metabolic route and associated experimental workflows.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of a universal triterpenoid precursor and proceeds through a series of specific oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). The pathway is primarily elucidated from studies on Terminalia arjuna.[1][3]

2.1. From Isoprenoid Pathway to the Triterpenoid Scaffold

Like all triterpenoids, the journey to this compound begins with the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2][4] These units are sequentially condensed to form the 30-carbon molecule squalene, which is then epoxidized to 2,3-oxidosqualene.[2][5]

The first committed step in oleanane-type triterpenoid synthesis is the cyclization of 2,3-oxidosqualene. In T. arjuna, this reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , encoded by the gene TaOSC1, to produce the pentacyclic scaffold, β-amyrin .[1]

2.2. Oxidative Modifications by Cytochrome P450s

The β-amyrin scaffold undergoes a series of regio- and stereo-specific hydroxylations and oxidations, primarily catalyzed by enzymes from the CYP716 and CYP714 families of cytochrome P450s.[3] The pathway leading to this compound is a branched network involving several key intermediates.

The key steps are as follows:

-

C-28 Oxidation: The pathway initiates with the oxidation of β-amyrin at the C-28 position. This is a crucial step catalyzed by CYP716A233 and CYP716A432 , which convert β-amyrin into oleanolic acid .[1][3]

-

C-2α Hydroxylation: Oleanolic acid is then hydroxylated at the C-2α position by CYP716C88 and CYP716C89 to yield maslinic acid .[3]

-

Formation of Arjunic Acid (Precursor): this compound is directly synthesized from its precursor, arjunic acid .[3] The formation of arjunic acid from maslinic acid requires an additional hydroxylation at the C-19 position. While this step is known to occur, the specific P450 enzyme responsible for C-19 hydroxylation in T. arjuna has not yet been characterized.[1]

-

Final C-23 Hydroxylation to this compound: The final step in the biosynthesis is the C-23 hydroxylation of arjunic acid. This reaction is catalyzed by the P450 enzymes CYP714E107a and CYP714E107b , which convert arjunic acid into This compound .[3] These enzymes exhibit substrate promiscuity and are also involved in the synthesis of other related triterpenoids like arjunolic acid from maslinic acid.[3]

The complete pathway, based on current research, is visualized below.

Quantitative Data Summary

Quantitative analysis of pathway intermediates and end-products is crucial for understanding metabolic flux and for engineering applications. While detailed kinetic data for every enzyme is not yet available, studies have quantified the presence of these triterpenoids in plant extracts.

Table 1: Quantitative Analysis of this compound and Related Triterpenoids

| Compound | Method | Source Material | Concentration / Yield | Reference |

|---|---|---|---|---|

| This compound | HPTLC | Alcoholic Extract of T. arjuna Bark | Detected, but levels are typically lower than arjunic acid. Specific %w/w not provided in snippets. | [6] |

| Arjunic Acid | HPTLC | Alcoholic Extract of T. arjuna Bark | Higher concentration than in aqueous extracts. | [6] |

| Arjunolic Acid | HPLC | T. arjuna Heartwood | Isolated for structural studies; yield not specified. | [3] |

| Total Phenols | Spectrophotometry | Hydroethanolic Extract of T. arjuna Bark | Significant amounts recorded. | [7][8] |

| Total Flavonoids | Spectrophotometry | Hydroethanolic Extract of T. arjuna Bark | Significant amounts recorded. |[7][8] |

Table 2: In Vitro Enzyme Inhibition Data

| Compound/Extract | Target Enzyme(s) | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | CYP3A4, CYP2D6, CYP2C9 | Human Liver Microsomes | No significant inhibition up to 50 µM | [6] |

| Arjunic Acid | CYP3A4, CYP2D6, CYP2C9 | Human Liver Microsomes | No significant inhibition up to 50 µM | [6] |

| Arjunolic Acid | Carbonic Anhydrase II | In vitro inhibition assay | 9 µM | [9] |

| T. arjuna Aqueous Extract | CYP3A4, CYP2D6, CYP2C9 | Human Liver Microsomes | Potent inhibition (< 50 µg/mL) | [6] |

| T. arjuna Alcoholic Extract | CYP3A4, CYP2D6, CYP2C9 | Human Liver Microsomes | Potent inhibition (< 50 µg/mL) |[6] |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of transcriptomics, heterologous expression, and biochemical assays. Below are detailed methodologies for these key experiments.

4.1. Gene Discovery via Transcriptome Analysis

The identification of candidate genes (OSCs, P450s) is the foundational step, typically achieved by analyzing the transcriptome of the source plant tissue.[1]

-

RNA Isolation and Sequencing: Total RNA is isolated from tissues with high triterpenoid accumulation, such as the stem bark of T. arjuna.[10] The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.[1] High-quality RNA is used to construct cDNA libraries, which are then sequenced using a high-throughput platform like Illumina NextSeq.[1][11]

-

De Novo Assembly and Annotation: Sequencing reads are filtered for quality and assembled de novo to generate a reference transcriptome.[1] Transcripts are then functionally annotated by performing BLASTx searches against public protein databases (e.g., NCBI nr) and specialized databases for enzymes like P450s from model plants (Arabidopsis thaliana, Medicago truncatula).[1]

-

Candidate Gene Selection: Transcripts annotated as oxidosqualene cyclases or specific cytochrome P450 families known for triterpenoid modification (e.g., CYP716, CYP714) are selected as candidates for functional characterization.[1][3]

4.2. Functional Characterization by Heterologous Expression in Yeast

Saccharomyces cerevisiae (baker's yeast) is a widely used host for functionally expressing plant P450s, as it possesses the necessary endoplasmic reticulum (ER) membrane system and endogenous P450 reductases (CPRs) that donate electrons required for catalysis.[12][13]

-

Vector Construction: The full-length open reading frame (ORF) of a candidate gene (e.g., CYP714E107a) is amplified from T. arjuna cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).[14]

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain. Transformation is typically achieved using the lithium acetate/polyethylene glycol method.[14]

-

Culture and Induction: Transformed yeast cells are grown in a selective medium. Gene expression is induced by transferring the culture to a medium containing galactose.

-

Substrate Feeding and Product Extraction: The yeast culture is supplemented with the putative substrate (e.g., arjunic acid). After a period of incubation (e.g., 48-72 hours), the yeast cells are harvested, and metabolites are extracted using an organic solvent like ethyl acetate.

-

Product Analysis: The extracted metabolites are derivatized (e.g., by trimethylsilylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction product by comparing its mass spectrum and retention time to an authentic standard of this compound.[15]

The general workflow for gene identification and characterization is depicted below.

Regulation of Biosynthesis

The biosynthesis of triterpenoid saponins in plants is a tightly regulated process, often induced as a defense response against biotic and abiotic stresses.[5][16] While specific regulatory networks for this compound have not been fully elucidated, general principles from other triterpenoid pathways are likely applicable.

-

Phytohormonal Regulation: Signaling molecules like jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA) are known to be key regulators.[5][16] These hormones can trigger signaling cascades that lead to the upregulation of transcription factors.

-

Transcriptional Control: Transcription factors from families such as bHLH, AP2/ERF, and WRKY have been shown to bind to the promoters of biosynthetic genes (OSCs, P450s) and activate their expression.[16] For instance, in Medicago truncatula, the bHLH transcription factors TSAR1 and TSAR2 are positive regulators of triterpenoid saponin biosynthesis.[16]

-

Spatiotemporal Expression: The accumulation of this compound and related compounds primarily in the bark of T. arjuna suggests that the expression of the biosynthetic genes is tissue-specific.[1] Transcriptome data confirms that key genes like TaOSC1 are preferentially expressed in the bark.[1]

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of this compound in Terminalia arjuna. Key enzymes, including a β-amyrin synthase and several cytochrome P450s responsible for the critical oxidative modifications, have been identified and functionally characterized.[1][3] However, gaps in our knowledge remain.

Future research should focus on:

-

Identification of Missing Enzymes: The P450 responsible for the C-19 hydroxylation step to form arjunic acid is a key missing link in the pathway.

-

Elucidation of Regulatory Networks: Identifying the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes will be crucial for metabolic engineering efforts.

-

Pathway Reconstruction: The complete reconstruction of the this compound pathway in a heterologous host like yeast or Nicotiana benthamiana will be the ultimate validation of the identified genes and a significant step towards sustainable production.

A deeper understanding of this pathway not only provides insights into plant specialized metabolism but also paves the way for the biotechnological production of this valuable cardioprotective compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. In vitro modulatory effects of Terminalia arjuna, arjunic acid, arjunetin and this compound on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochemjournal.com [biochemjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of arjunolic acid as a novel non-zinc binding carbonic anhydrase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptomic Validation of the Protective Effects of Aqueous Bark Extract of Terminalia arjuna (Roxb.) on Isoproterenol-Induced Cardiac Hypertrophy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic Validation of the Protective Effects of Aqueous Bark Extract of Terminalia arjuna (Roxb.) on Isoproterenol-Induced Cardiac Hypertrophy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjpmr.com [wjpmr.com]

- 16. Saponin Biosynthesis in Pulses [mdpi.com]

Unraveling the Enigma of Arjungenin: A Technical Deep Dive into its Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjungenin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has garnered significant interest within the scientific community for its potential therapeutic applications. While research into its precise mechanisms of action is ongoing, a growing body of evidence suggests its involvement in critical cellular processes, including apoptosis, antioxidant defense, and the modulation of inflammatory pathways. This technical guide synthesizes the current speculative mechanisms of this compound's action, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Terminalia arjuna, a tree native to the Indian subcontinent, has a long-standing history in traditional Ayurvedic medicine for treating cardiovascular ailments. Modern phytochemical analysis has identified a wealth of bioactive compounds within its bark, with this compound emerging as a molecule of particular interest. This guide focuses on the speculative mechanisms through which this compound may exert its biological effects, providing a comprehensive resource for researchers investigating its therapeutic potential.

Speculative Mechanisms of Action

The biological activities of this compound are multifaceted, with current research pointing towards three primary areas of influence: induction of apoptosis in cancer cells, antioxidant effects, and modulation of inflammatory responses.

Induction of Apoptosis

One of the most promising areas of this compound research is its potential as an anticancer agent through the induction of apoptosis, or programmed cell death. While direct quantitative data on this compound-induced apoptosis is still emerging, related compounds from Terminalia arjuna have been shown to influence key apoptotic regulators. It is speculated that this compound may follow a similar path, potentially through the modulation of the p53 and caspase signaling pathways. Furthermore, molecular docking studies have suggested that this compound can interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, hinting at an additional mechanism for its anticancer effects.

Antioxidant Activity

This compound is reported to possess antioxidant properties, contributing to its potential protective effects against cellular damage induced by oxidative stress. This activity is attributed to its ability to scavenge free radicals. Quantitative analysis has provided some insights into its potency in this regard.

Anti-inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. This compound is speculated to exert anti-inflammatory effects, potentially by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. However, its efficacy in all inflammatory contexts is not uniform, as evidenced by its limited ability to inhibit nitric oxide production in certain experimental models.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value | Source |

| Free Radical Scavenging | 290.6 µg/ml | [1] |

| Respiratory Oxyburst Inhibition | 60 µg/ml | [2] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Result | Source |

| Nitric Oxide (NO) Production Inhibition | 0.1 ± 0.6% inhibition |

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | IC50 Value | Interpretation | Source |

| CYP3A4 | > 50 µM | No significant inhibition | [3] |

| CYP2D6 | > 50 µM | No significant inhibition | [3] |

| CYP2C9 | > 50 µM | No significant inhibition | [3] |

Table 4: Molecular Docking of this compound

| Target Protein | Binding Energy (kcal/mol) | Source |

| VEGFR-2 | -8.1 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the speculative mechanisms of this compound, the following diagrams have been generated using the DOT language.

Caption: Speculative Intrinsic Apoptotic Pathway Induced by this compound.

Caption: Speculative Inhibition of the NF-κB Inflammatory Pathway by this compound.

Caption: General Experimental Workflow for Quantifying this compound-Induced Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited or relevant to the investigation of this compound's mechanism of action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Reagents and Materials:

-

DPPH solution (typically 0.1 mM in methanol)

-

This compound stock solution (dissolved in a suitable solvent like methanol or DMSO)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound from the stock solution in methanol.

-

Add a fixed volume of each this compound dilution to the wells of the 96-well plate.

-

Add a fixed volume of the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution, and a blank group with methanol only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control group.

-

Harvest the cells by trypsinization and collect the cells from the supernatant (to include detached apoptotic cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The data is analyzed to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Western Blot for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

-

Reagents and Materials:

-

Cell line (e.g., macrophages like RAW 264.7)

-

This compound stock solution

-

LPS (lipopolysaccharide) for stimulation

-

Cell lysis buffer and nuclear extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p65, anti-Lamin B1 or other nuclear marker, anti-β-actin or other cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture the cells and pre-treat with different concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS for a defined period (e.g., 30-60 minutes) to induce NF-κB activation.

-

Isolate the cytoplasmic and nuclear fractions of the cells using a nuclear extraction kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the p65 levels in the nuclear fraction to a nuclear loading control (e.g., Lamin B1) and in the cytoplasmic fraction to a cytoplasmic loading control (e.g., β-actin) to determine the extent of nuclear translocation.

-

Conclusion and Future Directions

The speculative mechanisms of action for this compound present a compelling case for its further investigation as a potential therapeutic agent. The existing data, though limited, suggests a role in inducing apoptosis, combating oxidative stress, and modulating inflammation. However, to translate these preliminary findings into tangible clinical applications, a more rigorous and focused research approach is imperative.

Future studies should prioritize the following:

-

Quantitative Apoptosis Studies: Conducting comprehensive dose-response and time-course studies using flow cytometry and other quantitative methods to precisely measure this compound's apoptotic effects on various cancer cell lines.

-

Elucidation of Signaling Pathways: Utilizing techniques such as Western blotting, immunoprecipitation, and gene expression analysis to definitively identify the specific molecular targets and signaling cascades modulated by this compound in apoptosis and inflammation.

-

In-depth Antioxidant Profiling: Expanding the assessment of its antioxidant capacity using a broader range of assays (e.g., ORAC, HORAC) to provide a more complete picture of its free radical scavenging capabilities.

-

In Vivo Efficacy and Safety: Progressing to well-designed animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for specific disease indications.

By addressing these key research gaps, the scientific community can move closer to unlocking the full therapeutic potential of this promising natural compound. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. Evaluation of Antioxidant Interactions in Combined Standardized Extracts of Tinospora Cordifolia (Willd), Terminalia Arjuna (Roxb) and Ocimum Sanctum (LINN) | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 2. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro modulatory effects of Terminalia arjuna, arjunic acid, arjunetin and this compound on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Arjungenin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjungenin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across several studies, focusing on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The following tables summarize the key quantitative data available in the literature.

| Activity Assessed | Assay | Target | Result (IC50) | Reference |

| Antioxidant | Free Radical Scavenging | DPPH radicals | 290.6 µg/mL | [1] |

| Anti-inflammatory | Respiratory Burst Inhibition | Hypochlorous acid production in human neutrophils | 60 µg/mL | |

| Enzyme Inhibition | Cytochrome P450 Inhibition | CYP3A4, CYP2D6, CYP2C9, CYP1A | > 50 µM |

Table 1: Summary of IC50 Values for this compound's Biological Activities

Key Biological Activities and Mechanisms of Action

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. It exhibits free radical scavenging activity, with a reported IC50 value of 290.6 µg/mL.[1] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

This compound has shown potent anti-inflammatory effects by inhibiting the respiratory burst in human neutrophils, with an IC50 value of 60 µg/mL. This suggests its potential in modulating inflammatory responses. The anti-inflammatory mechanisms of compounds from Terminalia arjuna are often linked to the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.

Anticancer Potential

While specific IC50 values for this compound against various cancer cell lines are not yet widely reported in publicly available literature, studies on Terminalia arjuna extracts, rich in compounds like this compound, have demonstrated cytotoxic effects against cancer cells. The proposed mechanisms often involve the induction of apoptosis.

Cardioprotective Role

The cardioprotective effects of Terminalia arjuna are well-documented, and triterpenoids like this compound are believed to be significant contributors. These effects are attributed to the antioxidant and anti-inflammatory properties of its constituents, which help in protecting cardiac tissues from damage.

Enzyme Inhibition

Studies on the interaction of this compound with drug-metabolizing enzymes have shown that it has a low potential for inhibiting key cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP2C9, and CYP1A), with IC50 values exceeding 50 µM. This suggests a lower likelihood of drug-herb interactions mediated by these enzymes.

Signaling Pathways Modulated by this compound

Current research suggests that this compound may exert its biological effects through the modulation of several key signaling pathways. One of the prominent pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The regulation of this pathway is crucial in cellular processes like proliferation, differentiation, and apoptosis. Additionally, this compound, along with other phytochemicals, is suggested to play a role in the regulation of Heme Oxygenase-1 (HO-1) expression, a critical enzyme in the cellular defense against oxidative stress.

References

The Solubility Profile of Arjungenin: A Technical Guide for Researchers

Introduction

Arjungenin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant interest within the scientific community for its potential therapeutic applications, including its cardioprotective effects. A fundamental physicochemical property crucial for its study and formulation development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details the standard experimental methodology for solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that temperature conditions for these solubility measurements are not always specified in the cited literature, which can influence solubility.

| Organic Solvent | Solubility | Method of Determination | Reference |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (89.2 mM) | Not Specified, Sonication Recommended | [1] |

| Methanol | Freely Soluble | Qualitative Observation | [2] |

| Hexane | Insoluble | Qualitative Observation | [2] |

| Pyridine | Soluble | Qualitative Observation | [3] |

| Ethanol | Soluble | Qualitative Observation | [3] |

Note: "Freely Soluble" and "Soluble" are qualitative descriptors and do not represent the saturation limit.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method ensures that the solvent is saturated with the compound and that a true equilibrium is reached. Below is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the selected organic solvent.[5][6] The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath.[7][8] The temperature should be precisely controlled (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal equilibration time.[8]

-

Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant.[5] Alternatively, the supernatant can be filtered through a syringe filter that is compatible with the organic solvent.[9]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined. An aliquot of the supernatant is carefully diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration is commonly measured using HPLC or UV-Vis spectrophotometry.[5][10][11]

3. Data Analysis:

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound | Immunology/Inflammation related | Antifection | TargetMol [targetmol.com]

- 2. In vitro modulatory effects of Terminalia arjuna, arjunic acid, arjunetin and this compound on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:58880-25-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. phytojournal.com [phytojournal.com]

- 11. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]

Arjungenin: An In-depth Technical Guide on its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjungenin, a pentacyclic triterpenoid saponin, is a significant bioactive constituent isolated from the bark of Terminalia arjuna.[1][2] This plant has a long history of use in traditional medicine, particularly for cardiovascular ailments. As with any potential therapeutic agent, a thorough understanding of its chemical stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation under various stress conditions, analytical methodologies for its quantification, and a proposed degradation pathway based on available scientific literature. While specific forced degradation studies on this compound are not extensively published, data from the closely related and co-occurring triterpenoid, Arjunolic acid, provides valuable insights into its expected stability behavior.[2]

Chemical Structure

This compound is a triterpenoid sapogenin with a complex polycyclic structure that presents several reactive sites susceptible to degradation.

Analytical Methodologies for Stability Assessment

The quantification of this compound in the presence of its potential degradation products requires robust, stability-indicating analytical methods. High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been established as suitable techniques for the analysis of this compound and related compounds from Terminalia arjuna.[1][3][4]

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been successfully employed for the quantification of this compound.[3]

Experimental Protocol:

-

Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

-

Mobile Phase: A suitable solvent system, often a mixture of non-polar and polar solvents, is used to achieve optimal separation. For related triterpenoids like Arjunolic acid, a mobile phase of toluene, ethyl acetate, and formic acid has been effective.[2]

-

Sample Application: Samples are applied as bands using an automated applicator.

-

Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Analysis: After development, the plate is dried, and the spots are visualized under UV light and/or after derivatization with a suitable reagent. Quantification is performed using a densitometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of this compound and other triterpenoids in complex matrices.[4]

Experimental Protocol:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Forced Degradation Studies and Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] While specific quantitative data on the forced degradation of this compound is limited in publicly available literature, a stability-indicating HPTLC method developed for the structurally similar Arjunolic acid provides a strong predictive framework for this compound's behavior.[2]

Based on this surrogate data and general chemical principles of triterpenoids, the stability profile of this compound can be summarized as follows:

| Stress Condition | Reagent/Condition | Expected Stability of this compound | Reference for Analogy |

| Acidic Hydrolysis | 0.1 M HCl | Likely to degrade | [2] |

| Alkaline Hydrolysis | 0.1 M NaOH | Likely to degrade | [2] |

| Oxidative Stress | 3% H₂O₂ | Likely to degrade | [2] |

| Photostability | UV light (254 nm) | Expected to be stable | [2] |

| Photostability | Daylight | Expected to be stable | [2] |

| Thermal Stress | 60°C | Expected to be relatively stable, potential for minor degradation | [7] |

Detailed Methodologies for Forced Degradation Studies (Based on Arjunolic Acid Protocol[2]):

-

Acid Hydrolysis: A solution of this compound in methanol is treated with 0.1 M hydrochloric acid at room temperature for a specified period. The reaction is then neutralized with a suitable base.

-

Alkaline Hydrolysis: A solution of this compound in methanol is treated with 0.1 M sodium hydroxide at room temperature for a specified period. The reaction is subsequently neutralized with a suitable acid.

-

Oxidative Degradation: A solution of this compound in methanol is treated with 3% hydrogen peroxide at room temperature for a specified duration.

-

Photostability: Solutions of this compound are exposed to UV light (e.g., in a UV chamber at 254 nm) and natural daylight for an extended period.

-

Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 60°C) in a controlled oven for a defined time.

Proposed Degradation Pathway of this compound

The degradation of this compound under hydrolytic and oxidative stress is likely to involve modifications to its functional groups. The exact structures of the degradation products would require isolation and characterization using techniques like NMR and high-resolution mass spectrometry. However, based on the known chemistry of similar triterpenoids, a putative degradation pathway can be proposed.

Caption: Proposed degradation pathways of this compound under different stress conditions.

Experimental Workflow for a Stability-Indicating Assay

The development and validation of a stability-indicating assay method (SIAM) is a critical step in drug development. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the development of a stability-indicating analytical method.

Conclusion

This technical guide consolidates the available information on the stability and degradation profile of this compound. While direct, comprehensive stability data for this compound is not abundant in public literature, the analysis of structurally related compounds, particularly Arjunolic acid, provides a reliable indication of its stability characteristics. This compound is likely susceptible to degradation under acidic, basic, and oxidative conditions, while exhibiting stability to light. The development of validated stability-indicating analytical methods, such as HPTLC and LC-MS/MS, is crucial for the accurate monitoring of this compound content in pharmaceutical preparations and during stability testing. Further research focusing on the forced degradation of this compound and the definitive identification of its degradation products will be invaluable for its future development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmasm.com [pharmasm.com]

- 7. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction of Arjungenin from Terminalia arjuna